Welcome to the BenchChem Online Store!
molecular formula C10H18O B082419 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 10385-78-1

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B082419
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06620972B2

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-].[C:7]12([CH3:17])[C:14]([CH3:16])([CH3:15])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:8]2=[O:9].[H-]>CCOCC>[CH3:15][C:14]1([CH3:16])[C:7]2([CH3:17])[CH:8]([OH:9])[CH2:10][CH:11]1[CH2:12][CH2:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.012 g
Type
reactant
Smiles
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620972B2

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-].[C:7]12([CH3:17])[C:14]([CH3:16])([CH3:15])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:8]2=[O:9].[H-]>CCOCC>[CH3:15][C:14]1([CH3:16])[C:7]2([CH3:17])[CH:8]([OH:9])[CH2:10][CH:11]1[CH2:12][CH2:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.012 g
Type
reactant
Smiles
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620972B2

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-].[C:7]12([CH3:17])[C:14]([CH3:16])([CH3:15])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:8]2=[O:9].[H-]>CCOCC>[CH3:15][C:14]1([CH3:16])[C:7]2([CH3:17])[CH:8]([OH:9])[CH2:10][CH:11]1[CH2:12][CH2:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.012 g
Type
reactant
Smiles
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620972B2

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-].[C:7]12([CH3:17])[C:14]([CH3:16])([CH3:15])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:8]2=[O:9].[H-]>CCOCC>[CH3:15][C:14]1([CH3:16])[C:7]2([CH3:17])[CH:8]([OH:9])[CH2:10][CH:11]1[CH2:12][CH2:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.012 g
Type
reactant
Smiles
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620972B2

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-].[C:7]12([CH3:17])[C:14]([CH3:16])([CH3:15])[CH:11]([CH2:12][CH2:13]1)[CH2:10][C:8]2=[O:9].[H-]>CCOCC>[CH3:15][C:14]1([CH3:16])[C:7]2([CH3:17])[CH:8]([OH:9])[CH2:10][CH:11]1[CH2:12][CH2:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.012 g
Type
reactant
Smiles
[2H-].[Al+3].[Li+].[2H-].[2H-].[2H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.